molecular formula C15H23ClN2O4S B5128933 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B5128933
M. Wt: 362.9 g/mol
InChI Key: OWCROOSHMKPKJR-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23ClN2O4S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity data, safety precautions to be taken when handling the compound, and procedures for safe disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethoxylation: The amino group is ethoxylated using ethyl bromide in the presence of a base such as sodium ethoxide.

    Morpholinylation: The ethoxylated intermediate is reacted with 3-chloropropylmorpholine to introduce the morpholinopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the development of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
  • 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Comparison

Compared to similar compounds, 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide may exhibit unique properties such as enhanced solubility or specific binding affinities. These differences can make it more suitable for certain applications, such as targeted drug delivery or specific biochemical assays.

Properties

IUPAC Name

4-chloro-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCROOSHMKPKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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